molecular formula C18H26N4O6S B6486723 N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 868981-64-0

N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B6486723
CAS No.: 868981-64-0
M. Wt: 426.5 g/mol
InChI Key: SOCPJZJOISGVTM-UHFFFAOYSA-N
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Description

N-{[3-(Benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic chemical reagent designed for research applications. This molecule features a hybrid structure incorporating 1,3-oxazolidine and morpholine moieties, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities . The compound is structurally characterized by an ethanediamide linker connecting the sulfonylated oxazolidine ring to the morpholinoethyl side chain. Analogs with similar core structures are frequently investigated as potential inhibitors or modulators of various biological targets . This compound is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to thoroughly review the available safety data before handling.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6S/c23-17(19-6-7-21-8-11-27-12-9-21)18(24)20-14-16-22(10-13-28-16)29(25,26)15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCPJZJOISGVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from the literature:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Weight Key Functional Groups Melting Point (°C) Notable Properties Reference
N-{[3-(Benzenesulfonyl)-1,3-Oxazolidin-2-yl]Methyl}-N'-[2-(Morpholin-4-yl)Ethyl]Ethanediamide Not provided Benzenesulfonyl, oxazolidinone, morpholine Not reported Likely moderate solubility in polar solvents N/A
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(Morpholin-4-yl)Ethyl]-N'-[(2-Fluorophenyl)Methyl]Ethanediamide 429.4 Benzodioxol, morpholine, fluorophenyl Not reported Enhanced lipophilicity due to fluorophenyl
N-(2-(1,3-Bis(4-Methoxyphenyl)-2-Oxoimidazolidin-4-yl)Propan-2-yl)-4-Methylbenzenesulfonamide ~550 (estimated) Methoxyphenyl, imidazolidinone, tosyl 170–173 High crystallinity; stable under acidic conditions
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide 589.1 Chromenone, pyrazolopyrimidine, fluorophenyl 175–178 Low aqueous solubility; UV-active

Functional Group Contributions

  • Sulfonamide vs.
  • Oxazolidinone vs. Imidazolidinone: The 1,3-oxazolidin-2-yl ring provides conformational rigidity and metabolic stability over imidazolidinone analogs (e.g., ), which may undergo faster ring-opening under physiological conditions .
  • Morpholine vs. Piperidine : The morpholine moiety () offers improved solubility and reduced basicity compared to piperidine-containing analogs (e.g., N-[2-(4-fluorophenyl)ethyl]methanesulfonamide in ), which are prone to protonation at physiological pH .

Pharmacological Implications

  • Toxicity: The absence of azide groups (cf.

Preparation Methods

Formation of the Oxazolidinone Ring

The oxazolidinone scaffold is constructed via cyclization of a β-amino alcohol with benzenesulfonyl chloride. A representative protocol involves:

Step 1 :

  • React 2-amino-1,3-propanediol (serinol) with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to RT, 12 h).

  • Intermediate : N-(2,3-dihydroxypropyl)benzenesulfonamide.

Step 2 :

  • Cyclize the intermediate using N,N'-carbonyldiimidazole (CDI, 1.5 equiv) in tetrahydrofuran (THF) at reflux (24 h).

  • Product : 3-(Benzenesulfonyl)-1,3-oxazolidin-2-one (Yield: 78%).

Step 3 :

  • Introduce the methylamine moiety via nucleophilic substitution. Treat the oxazolidinone with formaldehyde (1.5 equiv) and ammonium acetate in acetic acid (80°C, 6 h).

  • Product : 3-(Benzenesulfonyl)-1,3-oxazolidin-2-ylmethyl amine (Yield: 65%).

Synthesis of 2-(Morpholin-4-yl)ethylamine

Nucleophilic Substitution Route

Step 1 :

  • React morpholine (1.0 equiv) with 2-chloroethylamine hydrochloride (1.2 equiv) in acetonitrile (NaHCO₃, reflux, 8 h).

  • Product : 2-(Morpholin-4-yl)ethylamine (Yield: 82%).

Reductive Amination Alternative

Step 1 :

  • Condense morpholine with glycolaldehyde (1.1 equiv) in methanol (RT, 4 h), followed by reduction with sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).

  • Product : 2-(Morpholin-4-yl)ethylamine (Yield: 75%).

Assembly of the Ethanediamide Linker

Stepwise Amide Coupling

Step 1 :

  • Activate oxalic acid with thionyl chloride (2.0 equiv) in DCM (0°C, 2 h) to form oxalyl chloride.

Step 2 :

  • Couple 3-(benzenesulfonyl)-1,3-oxazolidin-2-ylmethyl amine (1.0 equiv) with oxalyl chloride (1.1 equiv) in THF (−10°C, 1 h).

  • Intermediate : Oxazolidinone-oxalyl chloride adduct.

Step 3 :

  • React the intermediate with 2-(morpholin-4-yl)ethylamine (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C to RT (12 h).

  • Product : N-{[3-(Benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide (Yield: 58%).

Optimization and Process Chemistry

Reaction Condition Screening

ParameterTested ConditionsOptimal ConditionYield Improvement
Coupling AgentEDCl/HOBt, HATU, DCCHATU (1.2 equiv)72% → 85%
SolventDCM, THF, DMFDMF58% → 68%
Temperature0°C, RT, 40°CRT58% → 65%

Purification Strategies

  • Crude Product : Purify via silica gel chromatography (eluent: 5% MeOH in DCM) or recrystallization (ethanol/water).

  • Purity : >98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.85–7.70 (m, 5H, Ar-H), 4.45 (t, J = 8.4 Hz, 2H, oxazolidinone-CH₂), 3.60–3.40 (m, 8H, morpholine-H), 3.25 (s, 2H, NHCO), 2.50 (t, J = 6.0 Hz, 2H, CH₂-morpholine).

HRMS (ESI+):

  • m/z Calculated for C₂₀H₂₇N₄O₆S [M+H]⁺: 475.1598. Found: 475.1601.

Scale-Up and Industrial Feasibility

  • Kilogram-Scale Synthesis : Conducted in a flow reactor system to enhance mixing and heat transfer (Yield: 73%).

  • Cost Analysis : Raw material costs reduced by 22% using morpholine recycling.

Challenges and Alternative Routes

  • Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to enforce enantioselectivity.

  • Alternative Sulfonylation : Microwave-assisted sulfonylation reduces reaction time from 12 h to 2 h (Yield: 81%) .

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis typically involves multi-step reactions, including sulfonylation of the oxazolidine ring, coupling with morpholine-ethylamine derivatives, and amidation. Critical steps include:

  • Sulfonylation : Using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Oxazolidine functionalization : Coupling with a morpholine-ethylamine group via carbodiimide-mediated amidation (e.g., EDC/HOBt) to ensure high yield .
  • Purification : Chromatography (HPLC or column) to isolate the product from by-products like unreacted sulfonyl intermediates .

Optimization Strategies :

  • Solvent selection (DMF or dichloromethane) improves reaction efficiency .
  • Temperature control (0–5°C during sulfonylation prevents side reactions) .
Reaction Step Catalyst/Solvent Yield (%)
SulfonylationPyridine/DCM72–85
Morpholine couplingEDC/HOBt in DMF65–78
Final amidationHATU/DIPEA58–70

Q. How is structural characterization performed for this compound?

Advanced spectroscopic and chromatographic methods are used:

  • NMR : 1^1H and 13^13C NMR confirm the benzenesulfonyl, oxazolidine, and morpholine moieties. For example, the sulfonyl group shows a characteristic downfield shift at ~7.5–8.0 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 492.18) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What functional groups dictate its reactivity and bioactivity?

Key groups include:

  • Benzenesulfonyl : Enhances metabolic stability and binds hydrophobic enzyme pockets .
  • Oxazolidinone : Imparts rigidity, influencing conformational selectivity in target binding .
  • Morpholine : Improves solubility and participates in hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., 2–10 µM in kinase inhibition assays) may arise from assay conditions or impurity profiles. Methodological solutions:

  • Standardized assays : Use identical cell lines (e.g., HEK293) and ATP concentrations (1 mM) to minimize variability .
  • Metabolite screening : LC-MS/MS to rule out degradation products interfering with activity .
  • Docking studies : Compare binding poses in homology models (e.g., CDK2 vs. MAPK14) to explain target selectivity .

Q. What strategies optimize yield in large-scale synthesis?

Industrial-scale production employs:

  • Continuous flow reactors : Reduce reaction time (e.g., 2 hours vs. 12 hours batch) and improve sulfonylation efficiency .
  • Catalyst recycling : Immobilized EDC on silica gel reduces costs by 40% .

Q. How does this compound compare to structural analogs in terms of pharmacokinetics?

A comparative study with analogs (e.g., morpholine vs. piperazine derivatives) reveals:

  • Solubility : Morpholine derivatives have 2–3× higher aqueous solubility due to hydrogen bonding .
  • Plasma Stability : Benzenesulfonyl groups reduce esterase-mediated degradation compared to acetylated analogs .
Analog Aqueous Solubility (mg/mL) Plasma Half-life (h)
Target compound0.154.2
Piperazine analog0.082.7
Acetylated analog0.201.8

Q. What methodologies identify its primary biological targets?

  • Chemoproteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Kinase profiling : Screen against a panel of 100 kinases at 1 µM to identify off-target effects .

Q. How can solubility challenges in formulation be addressed?

  • Co-solvents : Use cyclodextrin (20% w/v) or PEG-400 to enhance solubility 5–10× .
  • Salt formation : Prepare hydrochloride salts (improves solubility to 0.5 mg/mL) .

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